- A process for the preparation of venlafaxine, India, , ,
Cas no 93413-69-5 (D,L-Venlafaxine)
D,L-Venlafaxine structure
Product Name:D,L-Venlafaxine
N.o CAS:93413-69-5
MF:C17H27NO2
MW:277.401785135269
CID:61628
Update Time:2023-11-22
D,L-Venlafaxine Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-(2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl)cyclohexanol
- 1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol
- (?-1-[a-[(dimethylamino)methyl]-p-methoxybenzyl]cyclohexanol
- N,N-dimethyl-2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethylamine
- venlafexine
- D,L-Venlafaxine
- Venlafaxine
- Wy 45030
- [2-Dimethylamino-1-(4-methoxyphenyl)-ethyl]cyclohexan-1-ol
- 1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol (ACI)
- Cyclohexanol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-, (±)- (ZCI)
- (±)-Venlafaxine
- 1-[2-Dimethylamino(4-methoxyphenyl)ethyl] cyclohexanol
- Kanghong
- Trevilor
- Velafax
- Venlafaxin
- Venlafaxine XR
- Venlor
-
- Inchi: 1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3
- Chave InChI: PNVNVHUZROJLTJ-UHFFFAOYSA-N
- SMILES: OC1(CCCCC1)C(CN(C)C)C1C=CC(OC)=CC=1
Propriedades Computadas
- Massa Exacta: 277.20400
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 20
- Contagem de Ligações Rotativas: 5
- Complexidade: 279
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: none
- XLogP3: 2.9
Propriedades Experimentais
- Cor/Forma: Powder
- Ponto de Fusão: 72-74°C
- Ponto de ebulição: 397.6°C at 760 mmHg
- PSA: 32.70000
- LogP: 3.03560
D,L-Venlafaxine Informações de segurança
- Instrução de Segurança: S37/39; S26
-
Identificação dos materiais perigosos:
- Frases de Risco:R36/37/38; R20/22
- Condição de armazenamento:Please store the product under the recommended conditions in the Certificate of Analysis.
D,L-Venlafaxine Dados aduaneiros
- CÓDIGO SH:2922509090
- Dados aduaneiros:
中国海关编码:
2922509090概述:
2922509090. 其他氨基醇酚、氨基酸酚及其他含氧基氨基化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:AB. 最惠国关税:6.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 乙醇胺及其盐应报明色度, 乙醇胺及其盐应报明包装
监管条件:
A.入境货物通关单
B.出境货物通关单检验检疫类别:
R.进口食品卫生监督检验
S.出口食品卫生监督检验Summary:
2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
D,L-Venlafaxine Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80132-5mg |
Venlafaxine |
93413-69-5 | 98.0% | 5mg |
¥100 | 2021-05-07 | |
| S e l l e c k ZHONG GUO | S5655-25mg |
Venlafaxine |
93413-69-5 | 99.49% | 25mg |
¥794.91 | 2023-09-15 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | V873648-5mg |
Venlafaxine |
93413-69-5 | 99% | 5mg |
¥397.00 | 2022-01-13 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | V873648-25mg |
Venlafaxine |
93413-69-5 | 99% | 25mg |
¥698.00 | 2022-01-13 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | V873648-100mg |
Venlafaxine |
93413-69-5 | 99% | 100mg |
¥919.00 | 2022-01-13 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | V873648-250mg |
Venlafaxine |
93413-69-5 | 99% | 250mg |
¥1,506.00 | 2022-01-13 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | V873648-1g |
Venlafaxine |
93413-69-5 | 99% | 1g |
¥3,892.00 | 2022-01-13 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | V873648-bulk |
Venlafaxine |
93413-69-5 | 99% | bulk |
¥POA | 2022-01-13 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22453-5 mg |
Venlafaxine |
93413-69-5 | 99.62% | 5mg |
¥377.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22453-25 mg |
Venlafaxine |
93413-69-5 | 99.62% | 25mg |
¥750.00 | 2022-04-26 |
D,L-Venlafaxine Método de produção
Método de produção 1
Condições de reacção
1.1 Solvents: Water ; 10 min, rt
1.2 pH 7, rt; 10 min, rt
1.3 rt; 10 min, rt; rt → 60 °C; 3 - 4 h, 60 °C; 60 °C → 100 °C; 95 - 100 °C; 100 °C → 20 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 13
1.2 pH 7, rt; 10 min, rt
1.3 rt; 10 min, rt; rt → 60 °C; 3 - 4 h, 60 °C; 60 °C → 100 °C; 95 - 100 °C; 100 °C → 20 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 13
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water ; > 1 min, rt
Referência
- Efficient resolution of venlafaxine and mechanism study via X-ray crystallography, Chirality, 2018, 30(3), 268-274
Método de produção 3
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 1 h, 10 °C
Referência
- Preparation and formulation of O-desmethyl venlafaxine enantiomers, World Intellectual Property Organization, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Formic acid Solvents: Water ; 20 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
Referência
- Preparation of (-)-venlafaxine and derivatives as neuronal monoamine reuptake inhibitors., World Intellectual Property Organization, , ,
Método de produção 5
Condições de reacção
1.1 Catalysts: Nickel Solvents: Water ; 10 min, 60 °C
1.2 Reagents: Sodium borohydride ; 15 - 20 min, 60 °C; 1.5 h, 60 °C
1.2 Reagents: Sodium borohydride ; 15 - 20 min, 60 °C; 1.5 h, 60 °C
Referência
- A chemoselective deoxygenation of N-oxides by sodium borohydride-Raney nickel in water, Tetrahedron Letters, 2010, 51(43), 5690-5693
Método de produção 6
Condições de reacção
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; heated
1.2 Catalysts: Cuprous iodide ; 15 min
1.3 Solvents: Tetrahydrofuran ; -40 °C; 4 h, -40 °C
1.4 Reagents: Ammonium chloride Solvents: Water
1.2 Catalysts: Cuprous iodide ; 15 min
1.3 Solvents: Tetrahydrofuran ; -40 °C; 4 h, -40 °C
1.4 Reagents: Ammonium chloride Solvents: Water
Referência
- A process for the preparation of venlafaxine, World Intellectual Property Organization, , ,
Método de produção 7
Condições de reacção
1.1 Reagents: Formic acid , Triethylamine Catalysts: Cobalt oxide (Co3O4) (on nitrogen doped graphene (carbon)) Solvents: tert-Butanol , Water ; 14 h, 100 °C
Referência
- Expedient Synthesis of N-Methyl- and N-Alkylamines by Reductive Amination using Reusable Cobalt Oxide Nanoparticles, ChemCatChem, 2018, 10(6), 1235-1240
Método de produção 8
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Cobalt Solvents: Tetrahydrofuran , Water ; 24 h, 40 bar, 120 °C
Referência
- MOF-derived cobalt nanoparticles catalyze a general synthesis of amines, Science (Washington, 2017, 358(6361), 326-332
Método de produção 9
Condições de reacção
1.1 Reagents: Potassium borohydride Solvents: Methanol ; rt → 0 °C; 0 - 5 °C; 5 °C → rt; 3 - 4 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Referência
- Preparation of venlafaxine from 4-methoxyphenylacetonitrile, China, , ,
Método de produção 10
Condições de reacção
1.1 Reagents: Formic acid Solvents: Water ; rt → 98 °C; 20 h, 98 °C; 98 °C → 10 °C
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; pH 7
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 10 - 10.5
1.4 Reagents: Hydrochloric acid Solvents: Isopropanol ; pH 1 - 1.5, 30 °C; 30 °C → 60 °C; 60 - 90 min, 60 °C; 60 °C → 10 °C; 60 min, 10 °C
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; pH 7
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 10 - 10.5
1.4 Reagents: Hydrochloric acid Solvents: Isopropanol ; pH 1 - 1.5, 30 °C; 30 °C → 60 °C; 60 - 90 min, 60 °C; 60 °C → 10 °C; 60 min, 10 °C
Referência
- A process for the preparation of venlafaxine and intermediates thereof, India, , ,
Método de produção 11
Condições de reacção
1.1 Solvents: Water
Referência
- 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity, Journal of Medicinal Chemistry, 1990, 33(10), 2899-905
Método de produção 12
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 1 h, 10 °C
Referência
- Preparation and pharmaceutical formulation of enantiomers of O-desmethyl venlafaxine, United States, , ,
Método de produção 13
Condições de reacção
1.1 Reagents: Acetic acid Catalysts: Palladium Solvents: Water ; 30 min, rt → 5 °C
1.2 Reagents: Hydrogen ; 3.5 h, 12 bar, 5 - 15 °C
1.3 15 °C → 60 °C; 30 - 35 °C
1.2 Reagents: Hydrogen ; 3.5 h, 12 bar, 5 - 15 °C
1.3 15 °C → 60 °C; 30 - 35 °C
Referência
- Preparation of venlafaxine and its derivatives by in situ or one-pot method for hydrogenation of nitriles and reductive amination of formaldehyde and its equivalents, World Intellectual Property Organization, , ,
Método de produção 14
Condições de reacção
1.1 Reagents: Formic acid Solvents: Water ; 20 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
Referência
- Preparation of derivatives of venlafaxine and their inhibition of neuronal monoamine reuptake, World Intellectual Property Organization, , ,
Método de produção 15
Condições de reacção
1.1 Reagents: Formic acid Solvents: Water ; 20 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
Referência
- Preparation of derivatives of (+)-venlafaxine as inhibitors of neuronal monoamine reuptake., World Intellectual Property Organization, , ,
Método de produção 16
Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: Alumina (10 wt% Cu and 5 wt% Co) Solvents: Methanol ; 4 h, 190 °C
Referência
- Tunable mono- and di-methylation of amines with methanol over bimetallic CuCo nanoparticle catalysts, Green Chemistry, 2022, 24(15), 5965-5977
Método de produção 17
Condições de reacção
1.1 Catalysts: Vitride Solvents: Tetrahydrofuran ; 0 °C; 6 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 0 °C
Referência
- Method of preparation venlafaxine and its salts as antidepressant, China, , ,
Método de produção 18
Condições de reacção
1.1 Solvents: 1,4-Dioxane , Water ; 5 min, rt; rt; 90 - 92 °C
Referência
- Process for preparation of venlafaxine and intermediates, World Intellectual Property Organization, , ,
Método de produção 19
Condições de reacção
1.1 Reagents: Sodium carbonate Catalysts: Iron Solvents: Dimethyl sulfoxide , Water ; 24 h, 130 °C
Referência
- Convenient iron-catalyzed reductive aminations without hydrogen for selective synthesis of N-methylamines, Nature Communications, 2017, 8(1), 1-9
Método de produção 20
Condições de reacção
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 30 min, rt
1.2 Reagents: Chlorotrimethylsilane ; rt; 3 h, reflux
1.3 Reagents: Acetic acid Solvents: Water
1.2 Reagents: Chlorotrimethylsilane ; rt; 3 h, reflux
1.3 Reagents: Acetic acid Solvents: Water
Referência
- Process for preparation of venlafaxine hydrochloride for use in medicine field, China, , ,
D,L-Venlafaxine Raw materials
- 1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl
- Venlafaxine hydrochloride
- a-(1-Hydroxycyclohexyl)-4-Methoxy-N,N-Dimethylbenzeneacetamide
- 1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol
- Venlafaxine N-Oxide
- 1-Oxaspiro[2.5]octane-2-methanamine, N,N-dimethyl-
D,L-Venlafaxine Preparation Products
D,L-Venlafaxine Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:93413-69-5)D,L-Venlafaxine
Número da Ordem:A844584
Estado das existências:in Stock
Quantidade:250mg/1g/5g/5mg/25mg/100mg/200mg/500mg
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 07:03
Preço ($):392.0/775.0/3798.0/154.0/270.0/356.0/267.0/449.0
E- mail:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
(CAS:93413-69-5)Venlafaxine
Número da Ordem:LE13342;LE27016990
Estado das existências:in Stock
Quantidade:25KG,200KG,1000KG
Pureza:99%
Informação de Preços Última Actualização:Friday, 20 June 2025 12:08
Preço ($):discuss personally
E- mail:18501500038@163.com
D,L-Venlafaxine Literatura Relacionada
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
93413-69-5 (D,L-Venlafaxine) Produtos relacionados
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- 135308-74-6(rac N,O-Didesmethyl Venlafaxine)
- 1062606-12-5((±)-Venlafaxine-d6 HCl (N,N-dimethyl-d6))
- 142761-12-4((S)-(+)-O-Desmethyl Venlafaxine)
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:93413-69-5)D,L-Venlafaxine
Pureza:99%/99%/99%/99%/99%/99%/99%/99%
Quantidade:250mg/1g/5g/5mg/25mg/100mg/200mg/500mg
Preço ($):392.0/775.0/3798.0/154.0/270.0/356.0/267.0/449.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:93413-69-5)Venlafaxine
Pureza:99%/99%
Quantidade:25KG,200KG,1000KG/25KG,200KG,1000KG
Preço ($):Inquérito/Inquérito